7-((Methylthio)methyl)theophylline is a derivative of theophylline, a well-known xanthine alkaloid. Theophylline itself is a methylated derivative of xanthine and is primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease due to its bronchodilator properties. The compound 7-((Methylthio)methyl)theophylline is classified as a purine-based drug and has been studied for its potential therapeutic effects, particularly in enhancing the pharmacological profile of theophylline by modifying its structure to improve efficacy and reduce side effects .
The synthesis of 7-((Methylthio)methyl)theophylline can be approached through various methods, typically involving the modification of the theophylline structure. One common method includes:
Technical details often include monitoring the reaction progress through techniques such as thin-layer chromatography or high-performance liquid chromatography, followed by purification steps like recrystallization or column chromatography to isolate the desired product .
The molecular formula for 7-((Methylthio)methyl)theophylline is CHNOS, indicating it contains nine carbon atoms, twelve hydrogen atoms, four nitrogen atoms, two oxygen atoms, and one sulfur atom. The structural representation features a xanthine core with a methylthio group attached at the 7-position.
7-((Methylthio)methyl)theophylline can participate in several chemical reactions typical for xanthine derivatives:
These reactions are significant for understanding how modifications to the structure can influence biological activity and stability .
The mechanism of action for 7-((Methylthio)methyl)theophylline is believed to be similar to that of its parent compound, theophylline. It acts primarily as a phosphodiesterase inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP). This elevation results in:
Data from studies indicate that modifications like those seen in 7-((Methylthio)methyl)theophylline can enhance these effects while potentially reducing adverse reactions associated with traditional theophylline therapies .
Relevant analyses such as spectroscopic methods (NMR, IR) provide insight into functional groups and molecular interactions .
7-((Methylthio)methyl)theophylline has potential applications in various scientific fields:
The compound 7-((Methylthio)methyl)theophylline is systematically named as 7-(((methylthio)methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. This nomenclature adheres to IUPAC conventions by:
The molecular formula C₁₀H₁₄N₄O₂S derives from:
Table 1: Atomic Composition and Weight Analysis
Component | Formula Contribution | Mass (g/mol) | % Composition |
---|---|---|---|
Theophylline core | C₇H₈N₄O₂ | 180.16 | 77.8% |
Methylthiomethyl | C₂H₆S | 62.13 | 22.2% |
Total | C₁₀H₁₄N₄O₂S | 254.31 | 100% |
The molecular weight of 254.31 g/mol positions it within the mid-range of synthetic xanthine derivatives, such as 8-arylcaffeines (240–300 g/mol) and propargylamine-linked theophyllines (250–350 g/mol) [1].
Nuclear Magnetic Resonance (NMR):Comparative analysis with 7-methylxanthine (δH 3.30, 3H for N7-CH₃) [2] and theophylline derivatives predicts:
Infrared (IR) Spectroscopy:Key bands are anticipated at:
UV-Vis Spectroscopy:Similar to theophylline derivatives, absorption maxima should appear at:
While direct crystallographic data for 7-((methylthio)methyl)theophylline is unavailable, studies on structurally analogous theophyllinium salts reveal:
Table 2: Solid-State Properties of Theophylline Derivatives
Compound | Space Group | Key Interactions | Reference |
---|---|---|---|
Theophyllinium·SnCl₆ | P21/n | N–H···O, N–H···Cl | [7] |
7-(4-Aminobut-2-ynyl)theo. | Not reported | Disrupted H-bonding vs. parent | [1] |
Electronic Effects:
Steric Influence:
Biological Relevance:
Table 3: Structural and Functional Comparison of Theophylline Derivatives
Derivative | Substituent | Key Properties | Target Relevance |
---|---|---|---|
7-((Methylthio)methyl)theo. | N7–CH₂SCH₃ | Moderate lipophilicity (logP ~0.8) | AChE inhibition, A2A antagonism |
Pentoxifylline | N1–(CH₂)₄COOEt | High water solubility | Vasodilator |
8-(p-Tolyl)caffeine | C8–C₆H₄CH₃ | Enhanced AChE inhibition (IC₅₀ 0.25–0.75 µM) | Neurodegenerative therapy |
7-(4-Aminobut-2-ynyl)theo. | N7–CH₂C≡CCH₂NH₂ | Propargylamine pharmacophore | Dual AChE/nAChR modulation |
Synthetic Accessibility:This compound is accessible via:
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9